molecular formula C12H17ClN2O2S B13977538 tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B13977538
M. Wt: 288.79 g/mol
InChI Key: VNJFGVFXORFABA-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine-3-thiol with suitable aldehydes or ketones in the presence of a catalyst such as zinc oxide nanoparticles . The reaction is usually carried out in an ethanol medium at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit the aggregation factor of human platelets and urokinase . The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester is unique due to its specific substitution pattern and the presence of the 1,1-dimethylethyl ester group. This structural feature may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C12H17ClN2O2S

Molecular Weight

288.79 g/mol

IUPAC Name

tert-butyl 2-chloro-4-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H17ClN2O2S/c1-7-9-8(18-10(13)14-9)5-6-15(7)11(16)17-12(2,3)4/h7H,5-6H2,1-4H3

InChI Key

VNJFGVFXORFABA-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1C(=O)OC(C)(C)C)SC(=N2)Cl

Origin of Product

United States

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